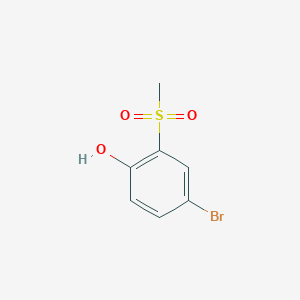

4-溴-2-甲磺基苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-Bromo-2-methanesulfonylphenol is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and reactions that can help infer some aspects of the compound . For instance, bromodifluoro(phenylsulfanyl)methane, which is mentioned in the first paper, undergoes Friedel–Crafts-type alkylation, a reaction that could potentially be relevant to the synthesis or reactivity of 4-Bromo-2-methanesulfonylphenol .

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-2-methanesulfonylphenol can involve Friedel–Crafts-type alkylation reactions. The first paper describes the use of bromodifluoro(phenylsulfanyl)methane to alkylate activated aromatic compounds, leading to the formation of thioesters and benzophenones, and even xanthone derivatives . Although the synthesis of 4-Bromo-2-methanesulfonylphenol is not explicitly described, similar methodologies could potentially be applied.

Molecular Structure Analysis

The second paper provides information on the crystal structure of 2-bromo-α-ergokryptine methanesulfonate, which, like 4-Bromo-2-methanesulfonylphenol, contains a bromine and a methanesulfonate group . The detailed inspection of the crystal structure and the absence of solvent in the structure could offer insights into the packing and bonding interactions that might also be present in 4-Bromo-2-methanesulfonylphenol.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 4-Bromo-2-methanesulfonylphenol. However, the first paper's discussion of Friedel–Crafts-type alkylation could suggest that 4-Bromo-2-methanesulfonylphenol may participate in similar electrophilic aromatic substitution reactions due to the presence of the bromine atom, which is a good leaving group .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Bromo-2-methanesulfonylphenol are not detailed in the papers, the structural information from the second paper on a related compound suggests that the presence of bromine and methanesulfonate groups can influence the compound's solubility and crystallization behavior . The third paper discusses the spectroscopic studies of a complex formed by a related compound, which could imply that 4-Bromo-2-methanesulfonylphenol may also form complexes with other molecules and that its structure could be studied using similar spectroscopic techniques .

科学研究应用

环境化学和微生物学

- 多氯联苯(PCB)去氯:氢气影响哈德逊河沉积物微生物对氯联苯的去氯途径,2-溴乙磺酸不抑制去氯,暗示甲烷产生对这一过程并非必要(Sokol, Bethoney, & Rhee, 1994)。

- 沉积物中的碳氢气体生成:在旧金山湾沉积物中使用2-溴乙磺酸进行碳氢气体生成的抑制研究表明,甲烷生成可以被抑制,为厌氧环境提供了见解(Vogel, Oremland, & Kvenvolden, 1982)。

有机化学

- 亚砜甲基氧化:对与4-溴-2-甲磺基苯酚相关的甲基(甲硫基)甲基亚砜的氧化研究表明,生产甲基(甲硫基)甲基砜的有效方法,这是合成化学中感兴趣的化合物(Ogura, Suzuki, & Tsuchihashi, 1980)。

甲烷生产和抑制

- 甲烷氧化催化剂:关于硫酸盐掺杂催化剂用于甲烷氧化偶联的研究突出了这些催化剂的稳定性和选择性,对工业应用至关重要(Klier, Herman, Sárkány, & Sun, 1994)。

- 甲烷生成中的辅酶M类似物:对与4-溴-2-甲磺基苯酚相关的2-(甲硫基)乙磺酸盐类似物的研究揭示了对Methanobacterium thermoautotrophicum中甲烷生物合成和抑制的见解(Gunsalus, Romesser, & Wolfe, 1978)。

分析化学

- 溴酚的质谱:对双卤酚及其衍生物的质谱研究提供了这些化合物的碎裂模式和电子结构的见解(Jia, 2001)。

生物化学

- 甲烷生成中的酶活化和失活:对Methanosarcina barkeri中甲醇:2-巯基乙磺酸甲基转移酶的研究突出了甲烷生成中激活和失活的机制,对于理解分子水平上的甲烷生成具有重要意义(van der Meijden et al., 1983)。

安全和危害

4-Bromo-2-methanesulfonylphenol is classified as a hazardous substance. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

4-bromo-2-methylsulfonylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPADVWWKRDWOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10528063 |

Source

|

| Record name | 4-Bromo-2-(methanesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10528063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methanesulfonylphenol | |

CAS RN |

88041-67-2 |

Source

|

| Record name | 4-Bromo-2-(methanesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10528063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)